N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzoyl group linked to a 1-benzothiophen-2-yl moiety via a 2-hydroxypropylamine spacer. The compound’s structural uniqueness arises from:
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2S/c1-18(25,16-10-12-6-2-5-9-15(12)26-16)11-23-17(24)13-7-3-4-8-14(13)19(20,21)22/h2-10,25H,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOOBZHXUAHECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the trifluoromethyl-substituted benzamide through an amide coupling reaction. Common reagents used in these steps include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the benzamide can produce an amine.
Scientific Research Applications
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the trifluoromethyl group increases its metabolic stability .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Trifluoromethylbenzamide Core : Shared among the target compound, Fluopyram, and Flutolanil, suggesting common roles in pesticidal activity via membrane disruption or enzyme inhibition .
- Linker Flexibility : The hydroxypropyl group in the target compound may improve solubility compared to Fluopyram’s rigid pyridinylethyl chain .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure includes a benzothiophene moiety, which is known for its diverse biological activities. The presence of trifluoromethyl and hydroxypropyl groups enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 32 µg/mL |
| Compound B | M. tuberculosis | 16 µg/mL |
| This compound | TBD (To Be Determined) |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic activity of several benzothiophene derivatives against three cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 5.0 |
| Compound B | SUIT-2 | 10.0 |
| This compound | TBD |
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For example, the inhibition of acetylcholinesterase has been noted in related compounds, suggesting potential neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
